molecular formula C13H21NO B261410 2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol

2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol

Cat. No. B261410
M. Wt: 207.31 g/mol
InChI Key: RZFGKFLGMABZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol, also known as EBAMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of beta-adrenergic agonists and has been studied extensively for its ability to activate beta-adrenergic receptors in various biological systems.

Mechanism of Action

2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol exerts its effects by activating beta-adrenergic receptors in various biological systems. This activation leads to the activation of the cyclic adenosine monophosphate (cAMP) pathway, which in turn leads to a variety of downstream effects such as smooth muscle relaxation, increased heart rate, and increased contractility of cardiac muscle.
Biochemical and physiological effects:
2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol has been shown to have a variety of biochemical and physiological effects in various biological systems. These effects include bronchodilation in the respiratory system, increased heart rate and contractility in the cardiovascular system, and increased lipolysis in the adipose tissue.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol in lab experiments is its well-characterized mechanism of action and its ability to activate beta-adrenergic receptors in various biological systems. However, one limitation of using 2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol in lab experiments is its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on 2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol. One potential area of research is the development of more potent and selective beta-adrenergic agonists based on the structure of 2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol. Additionally, further research is needed to fully understand the potential therapeutic applications of 2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol in various biological systems. Finally, more research is needed to fully understand the potential toxicity of 2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol and the need for careful dosing and monitoring in clinical applications.

Synthesis Methods

2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol can be synthesized through a multi-step process involving the reaction of 4-ethylbenzylamine with 2-methyl-2-nitropropane-1,3-diol, followed by reduction of the resulting nitro compound. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol has been studied extensively for its potential therapeutic applications in various biological systems. It has been shown to have bronchodilatory effects in the respiratory system, making it a potential treatment for asthma and other respiratory diseases. Additionally, 2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol has been shown to have cardioprotective effects, making it a potential treatment for heart failure and other cardiovascular diseases.

properties

Product Name

2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[(4-ethylphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C13H21NO/c1-4-11-5-7-12(8-6-11)9-14-13(2,3)10-15/h5-8,14-15H,4,9-10H2,1-3H3

InChI Key

RZFGKFLGMABZSR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CNC(C)(C)CO

Canonical SMILES

CCC1=CC=C(C=C1)CNC(C)(C)CO

Origin of Product

United States

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